molecular formula C23H22N2O5S B2444533 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922090-21-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2444533
CAS No.: 922090-21-9
M. Wt: 438.5
InChI Key: IZIWLJOXCUGZPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepine ring, which is a type of heterocyclic compound . The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Scientific Research Applications

Photodynamic Therapy Application

The compound has shown potential in photodynamic therapy (PDT), particularly in the treatment of cancer. The research highlights its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking it as a significant Type II photosensitizer. This indicates its utility in treating cancer via PDT, owing to these features (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Enantioselective Reactions

The compound has been involved in catalytic enantioselective reactions. Specifically, it has been used in aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This has further applications in the synthesis of other complex molecules (Munck et al., 2017).

Asymmetric Alkynylation

The compound has been used in asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines. This process has yielded optically active derivatives containing a carbon-carbon triple bond with significant enantiomeric excess. These findings are crucial for the synthesis of heterocyclic products and their subsequent transformations (Ren, Wang, & Liu, 2014).

Enzyme Inhibition

The compound's primary sulfonamide group facilitates ring-forming cascade reactions leading to polycyclic [1,4]oxazepine-based structures, which have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This dual functionality, enabling ring construction and acting as an enzyme prosthetic zinc-binding group, is noteworthy for developing carbonic anhydrase inhibitors (Sapegin et al., 2018).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-5-8-21-19(11-14)25(3)23(26)18-13-16(6-9-20(18)30-21)24-31(27,28)22-10-7-17(29-4)12-15(22)2/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWLJOXCUGZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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